3-Chloroquinoxalin-6-amine is a heterocyclic compound containing both a quinoxaline and an amine functional group. Quinoxaline derivatives, particularly those with a halogen substituent like chlorine, are known for their diverse biological activities. These activities include antibacterial, antifungal, antiviral, and anticancer properties. [, , , ] The presence of the amine group further enhances its potential for interactions with biological targets and its utility as a building block for more complex molecules. [, , ]
3-Chloroquinoxalin-6-amine is an organic compound with the molecular formula . It is classified as a derivative of quinoxaline, which is a bicyclic compound composed of a benzene ring fused to a pyrazine ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. The presence of a chlorine atom at the third position and an amine group at the sixth position of the quinoxaline structure enhances its biological activity and reactivity.
The synthesis of 3-Chloroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with dicarbonyl compounds, such as glyoxal or other α-keto acids. One common synthetic route includes the reaction of 3-chloroaniline with glyoxal in the presence of a catalyst, often carried out in an organic solvent at elevated temperatures to promote ring formation .
The molecular structure of 3-Chloroquinoxalin-6-amine can be represented as follows:
3-Chloroquinoxalin-6-amine is capable of undergoing various chemical reactions, including:
The major products formed from these reactions include substituted quinoxaline derivatives, quinoxaline-2,3-diones from oxidation, and 3-aminoquinoxaline derivatives from reduction .
3-Chloroquinoxalin-6-amine primarily acts by inhibiting heme polymerase, an enzyme crucial for the detoxification process in malarial parasites such as Plasmodium falciparum.
The compound's reactivity profile indicates its potential utility in further chemical modifications for drug development .
3-Chloroquinoxalin-6-amine has several scientific uses:
The quinoxaline core (benzopyrazine) comprises a benzene ring fused to a pyrazine ring, creating an electron-deficient π-system conducive to diverse chemical modifications and biological interactions. This scaffold’s planar geometry facilitates DNA intercalation, evidenced by natural antibiotics like echinomycin and triostin A, which contain quinoxaline moieties that bis-intercalate into DNA at CG-rich sequences, disrupting transcriptional processes [1] [3]. The structural versatility of quinoxaline arises from its ability to sustain substitutions at multiple positions (C2, C3, C6, C7), enabling fine-tuning of electronic properties, lipophilicity, and target affinity [7] [10].
Functionally, quinoxaline derivatives exhibit broad pharmacological profiles, including anticancer, antimicrobial, and antiviral activities. Their mechanism often involves kinase inhibition (e.g., erdafitinib) or modulation of oxidative stress pathways [1] [7]. The scaffold’s capacity to mimic purine bases further enhances its utility in designing enzyme inhibitors and receptor antagonists [3] [10].
Table 1: Physicochemical Properties of Quinoxaline Scaffold
Property | Value | Biological Implication |
---|---|---|
Aromatic character | 10 π-electrons | DNA/RNA intercalation capability |
Dipole moment | 0.51 Debye | Polar interactions with target proteins |
pKa | 0.60 (first protonation) | Enhanced solubility in acidic microenvironments |
Ionization potentials | 8.99 eV (first), 10.72 eV (second) | Redox activity in electron-transfer processes |
LogP (unsubstituted) | 1.87 (calculated) | Balanced membrane permeability |
Chlorinated quinoxalines emerged as critical pharmacophores following the discovery of natural quinoxaline antibiotics in the mid-20th century. Early analogues focused on halogenation strategies to enhance bioactivity and metabolic stability. Carbadox (1960s), a 3-chloro-2-quinoxalinecarbonitrile derivative, became a veterinary antibiotic, validating chloro-substitution for antibacterial potency [1] [7]. The 1990s–2000s saw synthetic efforts targeting chloro-quinoxaline hybrids, such as XK469 (a chloro-amino quinoxaline topoisomerase IIβ inhibitor) and becampanel (glutamate receptor antagonist), which entered clinical trials for cancer and neurological disorders [7] [10].
Recent advancements leverage catalyzed cross-coupling reactions to integrate chloro-quinoxalines into complex architectures. For example:
Table 2: Key Chlorinated Quinoxaline Drug Candidates in Development
Compound | Therapeutic Area | Target/MOA | Status |
---|---|---|---|
XK469 (NSC698215) | Solid tumors | Topoisomerase IIβ inhibition | Phase I completed |
Becampanel (AMP397) | Neuropathic pain | AMPA receptor antagonism | Preclinical |
Quinoxaline bis(isoselenourea) | Drug-resistant melanoma | Selenoenzyme activation | Lead optimization |
IN-1130 (quinoxaline benzamide) | Metastatic breast cancer | ALK5 kinase inhibition | Phase I/II |
3-Chloroquinoxalin-6-amine (CAS: 166402-16-0) is a halogenated aminobenzopyrazine with the systematic IUPAC name 3-chloroquinoxalin-6-amine. Its molecular formula is C₈H₆ClN₃ (molecular weight: 179.61 g/mol) [5]. The structure features:
The SMILES notation (Clc1cnc2c(c1N)cccc2) and InChIKey (UOXJPDZIUQIQSY-UHFFFAOYSA-N) encode its atomic connectivity. Crystallographic data confirm a near-planar ring system (dihedral angle <5°), with the C6-amino group slightly deviated (12°) due to steric repulsion [5]. This compound’s ambiphilic character arises from the electron-withdrawing chlorine (σₚ = 0.23) and electron-donating amino group (σₚ = -0.66), creating distinct reactivity at C2, C7, and N1 positions.
Table 3: Chemical Identifiers for 3-Chloroquinoxalin-6-amine
Identifier Type | Value |
---|---|
CAS Registry Number | 166402-16-0 |
Molecular Formula | C₈H₆ClN₃ |
Exact Mass | 179.0153 Da |
SMILES | Clc1cnc2c(c1N)cccc2 |
InChIKey | UOXJPDZIUQIQSY-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (NH₂) |
Hydrogen Bond Acceptors | 3 (ring N1, N4, NH₂) |
Topological Polar Surface Area | 51.8 Ų |
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: